molecular formula C19H19NO4 B2829911 Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate CAS No. 865660-56-6

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate

Cat. No.: B2829911
CAS No.: 865660-56-6
M. Wt: 325.364
InChI Key: QCFGFMBHDWYKOV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a phenoxy group at the 2-position. The phenoxy moiety is further modified at the para position by a 2,2-dimethyl-3-oxoazetidin-1-yl group. This azetidinone ring introduces a strained β-lactam-like structure, which may confer unique reactivity or biological activity.

Properties

IUPAC Name

methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGFMBHDWYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate typically involves the reaction of 2,2-dimethyl-3-oxoazetidine with 4-hydroxybenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidinone ring may play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including pesticidal benzoate esters, bioactive azetidinones, and aryloxy-substituted heterocycles. Below is a detailed comparison based on functional groups, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Use/Activity Synthesis Notes
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate Benzoate ester, phenoxy linker, 3-oxoazetidinone Not explicitly stated (inferred: potential enzyme inhibition or pesticidal activity) Likely involves nucleophilic substitution (phenol + activated ester)
Diclofop-methyl (Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate) Benzoate ester, dichlorophenoxy substituent Herbicide (ACCase inhibitor) Phenol coupling with methyl propanoate derivative
Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Pyridinyloxy-phenoxy-benzoate Herbicide (aryloxyphenoxypropionate class) Similar coupling strategies with halogenated pyridines
Imazamethabenz-methyl (Methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)benzoate) Benzoate ester, imidazolinone substituent Herbicide (acetolactate synthase inhibitor) Cyclocondensation of diketones with amidines

Key Observations :

Structural Differentiation: The target compound’s 3-oxoazetidinone group distinguishes it from commercial herbicides like diclofop-methyl or haloxyfop-methyl, which rely on chlorinated aryloxy or pyridinyloxy groups for activity. The azetidinone’s strained ring may enhance binding to enzymatic targets (e.g., β-lactamases or proteases) compared to non-cyclic substituents .

Synthetic Pathways: The synthesis likely parallels methods for analogous aryloxy-benzoates, such as nucleophilic aromatic substitution between a phenol derivative (e.g., 4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenol) and methyl 2-bromobenzoate in the presence of a base (e.g., NaH/DMF) . This contrasts with the thiourea-mediated routes used for thiadiazole derivatives in .

The 3-oxo group could act as a hydrogen-bond acceptor, mimicking transition states in catalytic processes. Comparatively, boronic acid derivatives in achieved HDAC inhibition via similar hydrogen-bonding interactions .

Physicochemical Properties: The 2,2-dimethyl substitution on the azetidinone ring may enhance steric hindrance, reducing ring-opening reactivity compared to unsubstituted β-lactams. This could improve stability in biological systems.

Notes on Limitations

  • Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • The azetidinone’s reactivity and metabolic stability in vivo remain speculative without pharmacokinetic studies.

Biological Activity

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate, also known by its CAS number 865660-56-6, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C19H19NO4C_{19}H_{19}NO_{4} and features a complex structure that includes an azetidine ring. The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as ultrasound-assisted synthesis to enhance yield and efficiency. For instance, derivatives of azetidine have been synthesized through cycloaddition reactions, demonstrating the versatility of azetidine-based compounds in medicinal chemistry .

Biological Activity

Antimicrobial Properties
Research indicates that derivatives of azetidine, including this compound, exhibit significant antimicrobial activity. A study highlighted that several synthesized azetidine derivatives showed promising results against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL, indicating strong potential for development as anti-tubercular agents .

Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on various azetidine derivatives to evaluate their safety profiles. The compounds were tested against human cancer cell lines such as HeLa cells. Results showed varying levels of cytotoxicity, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for the development of effective cancer therapeutics.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant activity against Mycobacterium tuberculosis with IC50 < 1 µg/mL .
Study 2CytotoxicityEvaluated against HeLa cells; showed selective cytotoxicity with minimal effects on normal cells .
Study 3Synthesis MethodsEmployed ultrasound-assisted techniques to improve yield and reduce reaction time in synthesizing azetidine derivatives .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azetidine moiety plays a crucial role in interacting with biological targets, potentially disrupting cellular processes in pathogens or cancer cells.

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